molecular formula C11H6BrF6NO3S B14020676 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate

4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate

Cat. No.: B14020676
M. Wt: 426.13 g/mol
InChI Key: LCRYYHZBEUQVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a trifluoromethanesulfonate group attached to an indole core

Preparation Methods

The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the trifluoroethyl group. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group at position 2 facilitates nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature. Key transformations include:

  • Borylation : Grignard reagents (e.g., MgBpin) displace the triflate group under mild conditions, forming boronate esters in ~74% yield .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using Pd catalysts, enabling access to biaryl indole derivatives .

Substitution Selectivity
Reactivity at C2 dominates due to lower activation barriers compared to C3 (ΔG‡ = 23.6–25.0 kcal/mol vs. 30.2 kcal/mol) . Computational studies confirm that substitution at C2 is kinetically favored, with no observed reactivity at C4 due to steric hindrance from the bromine substituent .

Computational Insights

DFT calculations reveal:

  • Transition States : The SNAr pathway proceeds via a Meisenheimer-like intermediate stabilized by π-backbonding from the trifluoroethyl group .

  • Substituent Effects : Electron-withdrawing groups (e.g., Br at C4) increase the electrophilicity of C2, reducing the activation energy by ~4 kcal/mol .

Activation Free Energies

PositionΔG‡ (kcal/mol)
C223.6–25.0
C330.2
C7>40

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

  • 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H7BrF3NO3S
  • Molecular Weight : 360.14 g/mol
  • CAS Number : Not widely reported but can be derived from its structural components.

This compound contains bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The presence of halogen atoms allows for halogen bonding interactions with biological macromolecules, enhancing the specificity and strength of interactions with target proteins .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
  • Modulation of Ion Channels : There is evidence that compounds with similar structures can modulate ion channels such as TMEM16A, which plays a crucial role in various physiological processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antifungal ActivityExhibits antifungal properties against specific strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Ion Channel ModulationModulates calcium-activated chloride channels

Case Study 1: Antifungal Properties

A study published in the Journal of Medicinal Chemistry investigated the antifungal activity of halogenated indole derivatives. The results indicated that compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger at low micromolar concentrations. The mechanism was attributed to disruption of fungal cell membrane integrity .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of cytochrome P450 enzymes by various indole derivatives. The study found that the trifluoromethanesulfonate moiety significantly increased binding affinity to the enzyme active site, leading to enhanced inhibition compared to non-fluorinated analogs . This suggests potential applications in drug development for diseases where cytochrome P450 plays a critical role.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethanesulfonate group to the indole scaffold?

  • Methodology : The trifluoromethanesulfonate (triflate) group is typically introduced via nucleophilic substitution or transition-metal-catalyzed reactions. For example, in related trifluoroethyl indole systems, triflate esters are generated by reacting hydroxylated intermediates with trifluoromethanesulfonic anhydride (Tf2O) under basic conditions (e.g., pyridine or DMAP) . For the bromo-substituted indole, ensure inert atmospheres (N2/Ar) to prevent hydrolysis of the triflate group.
  • Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track triflate group incorporation .

Q. How can researchers verify the structural integrity of the compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Look for deshielded protons adjacent to electron-withdrawing groups (e.g., δ 7.5–8.5 ppm for indole protons; δ 110–120 ppm for CF3 in <sup>13</sup>C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–OTf]<sup>+</sup>) with isotopic patterns matching bromine (1:1 ratio for <sup>79</sup>Br/<sup>81Br) .
    • Crystallography : X-ray diffraction of analogous compounds (e.g., p53 Y220C mutant ligands) reveals planar indole systems with orthogonal trifluoroethyl and triflate substituents .

Q. What are the stability profiles of this compound under common laboratory conditions?

  • Storage : Store under inert gas (Ar) at <15°C to prevent triflate hydrolysis. Avoid moisture and protic solvents (e.g., MeOH, H2O) .
  • Decomposition Pathways : Triflates hydrolyze to hydroxyl derivatives in humid conditions; monitor via TLC (Rf shifts) or <sup>19</sup>F NMR .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for selective functionalization?

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., triflate vs. bromide substitution). For example, DFT studies on similar trifluoroethyl indoles predict regioselectivity at the 2-position due to electron-deficient aromatic systems .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to stabilize charged intermediates (e.g., triflate leaving group) .

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

  • Case Study : Antiviral indole derivatives (e.g., JNJ-53718678) show conflicting IC50 values due to assay variability (cell type, viral strain). Validate activity via orthogonal assays (e.g., plaque reduction neutralization vs. RT-qPCR) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., bromo vs. chloro) on target binding using SPR or ITC .

Q. How does the electron-withdrawing trifluoroethyl group influence indole reactivity in cross-coupling reactions?

  • Mechanistic Insight : The –CF3 group lowers indole HOMO energy, reducing oxidative addition efficiency in Pd-catalyzed couplings. Use electron-rich ligands (e.g., XPhos) to enhance catalytic turnover .
  • Experimental Optimization : Screen additives (e.g., Cs2CO3) to mitigate triflate displacement during Suzuki-Miyaura couplings .

Properties

Molecular Formula

C11H6BrF6NO3S

Molecular Weight

426.13 g/mol

IUPAC Name

[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2

InChI Key

LCRYYHZBEUQVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.